molecular formula C18H11F6NO B3127813 8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 338750-07-5

8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline

Cat. No.: B3127813
CAS No.: 338750-07-5
M. Wt: 371.3 g/mol
InChI Key: MTWJCLTVPOYNDO-UHFFFAOYSA-N
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Description

8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline is a complex organic compound characterized by the presence of trifluoromethyl groups and a quinoline core. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core or the trifluoromethyl groups.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and biological activity make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Properties

IUPAC Name

8-methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F6NO/c1-10-4-2-7-13-14(18(22,23)24)9-15(25-16(10)13)26-12-6-3-5-11(8-12)17(19,20)21/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWJCLTVPOYNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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